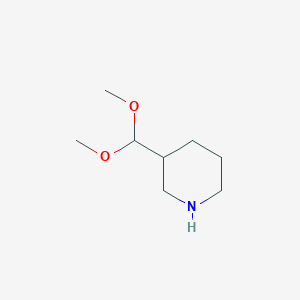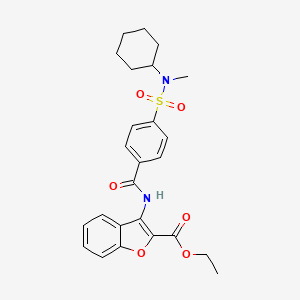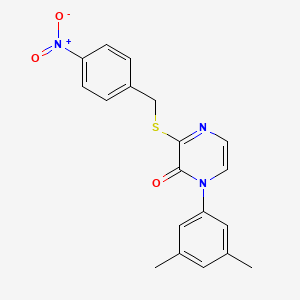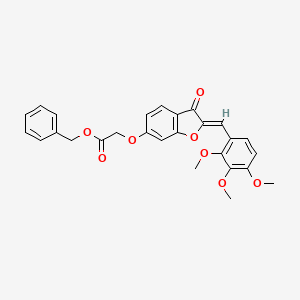![molecular formula C18H27N5O2 B2958557 9-cyclohexyl-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876151-19-8](/img/structure/B2958557.png)
9-cyclohexyl-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-cyclohexyl-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, also known as CYC116, is a small molecule inhibitor that targets the cyclin-dependent kinases (CDKs) involved in cell cycle regulation. CDKs are key regulators of cell division and are frequently overexpressed in cancer cells, making them attractive targets for cancer therapy. CYC116 has shown promise as a potential anti-cancer agent, with several studies demonstrating its efficacy in preclinical models.
Applications De Recherche Scientifique
Ionization and Methylation Reactions
Purine-6,8-diones, classified into different classes based on their substituents, exhibit unique ionization and methylation reactions. These reactions are critical for understanding the chemical behavior and potential applications of compounds, including 9-cyclohexyl-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, in various fields such as drug design and synthesis (Rahat, Bergmann, & Tamir, 1974).
Cycloaddition Reactions
Cycloaddition reactions involving ethynyl derivatives of pyrimido[1,2,3-cd]purine-8,10-dione demonstrate the synthesis of novel heterocyclic compounds. These reactions lead to the creation of diverse regioisomers, showcasing the versatility of purine derivatives in synthesizing complex molecular architectures (Simo, Rybár, & Alföldi, 2000).
Crystal Structure Analysis
The study of crystal structures of purine-pyrimidine complexes offers insights into hydrogen bonding and molecular configurations that mimic natural nucleic acid base pairs. Such analyses contribute to our understanding of molecular recognition and binding, which are crucial for drug development and molecular biology (Sobell, 1966).
Mesoionic Compounds Synthesis
The synthesis of mesoionic compounds, such as imidazo[1,2-c]pyrimidine-2,7-diones, reveals potential applications in designing new molecules with unique electronic properties. These studies help in expanding the chemical space for novel compound discovery (Coburn & Taylor, 1982).
Enzyme Inhibition Studies
Research on purine derivatives as enzyme inhibitors underscores the potential therapeutic applications of these compounds. For instance, the synthesis and evaluation of cycloalkylcarbinols as adenosine deaminase inhibitors highlight the role of purine analogs in developing new medications (Schaeffer, Godse, & Liu, 1964).
Marine Natural Product Derivatives
The isolation of purine and pyrimidine derivatives from marine sources, such as the South China Sea gorgonian Subergorgia suberosa, demonstrates the diversity of natural products and their potential as lead compounds in drug discovery (Qi, Zhang, Gao, & Li, 2008).
Propriétés
IUPAC Name |
9-cyclohexyl-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2/c1-3-10-23-16(24)14-15(20(2)18(23)25)19-17-21(11-7-12-22(14)17)13-8-5-4-6-9-13/h13H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBVGCMSGUEOIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CCCN3C4CCCCC4)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide](/img/structure/B2958480.png)
![Methyl 4-({[4-fluoro-3-(trifluoromethyl)phenyl]methyl}(3-methyl-1-benzothiophen-2-yl)sulfamoyl)benzoate](/img/structure/B2958481.png)

![2-(2-Fluorophenoxy)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2958484.png)
![(Z)-ethyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2958485.png)

![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 3-methoxybenzoate](/img/structure/B2958489.png)
![2-Chloro-N-[[1-(2-cyclopentyloxyethyl)-5-oxopyrrolidin-3-yl]methyl]propanamide](/img/structure/B2958491.png)

![N-(4-chlorophenyl)-3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxamide](/img/structure/B2958494.png)
![1-(Benzenesulfonyl)-3-bromobicyclo[1.1.1]pentane](/img/structure/B2958495.png)